5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-3-15-4-6-16(7-5-15)21-26-20(32-27-21)13-28-14-24-22-19(23(28)30)12-25-29(22)17-8-10-18(31-2)11-9-17/h4-12,14H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWAJHOODXFXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the pyrazolo[3,4-d]pyrimidin-4-one moiety. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Anticancer Activity
Pyrazolo[3,4-d]pyrimidin-4-one derivatives are extensively studied for anticancer activity. A comparative analysis with structurally related compounds is summarized below:
Key Insights :
- Substituent Effects: Aromatic groups at C5 (e.g., nitrobenzylideneamino in 10e) significantly enhance activity by increasing electron-deficient character, which is critical for kinase inhibition . The target compound’s oxadiazole-methyl group may reduce potency but improve metabolic stability.
- N1 Substitution : The 4-methoxyphenyl group in the target compound likely improves solubility compared to phenyl derivatives (e.g., 10e) but may reduce membrane penetration due to increased polarity .
Antifungal Activity
Pyrazolo[3,4-d]pyrimidin-4-one derivatives with halogen or heterocyclic substituents exhibit notable antifungal activity:
Key Insights :
- Halogen atoms (e.g., Cl) and heterocycles (e.g., pyridine) are critical for antifungal efficacy via interactions with fungal enzymes . The target compound’s oxadiazole group may offer weak activity but requires empirical validation.
Pharmacokinetic Properties
Pyrazolo[3,4-d]pyrimidin-4-ones generally suffer from poor aqueous solubility. Strategies to address this include nanocarrier systems:
Key Insights :
- The target compound’s 4-methoxyphenyl group may marginally improve solubility compared to non-polar derivatives (e.g., 10e), but nanoformulation (e.g., liposomes) is likely necessary for therapeutic efficacy .
Biological Activity
The compound 5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features:
- A pyrazolo[3,4-d]pyrimidin-4-one core structure.
- An oxadiazole ring which contributes to its chemical reactivity and biological properties.
- Substituents that may enhance its interaction with biological targets.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate the activity of enzymes and receptors involved in various physiological processes. The unique structural features of the compound allow for selective binding to these targets, potentially leading to various therapeutic effects.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. For instance:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against several cancer cell lines. In vitro studies indicated that it induced apoptosis in cells by activating caspase pathways and causing cell cycle arrest at the G2/M phase .
- Molecular Docking Studies : These studies suggested that the compound forms stable complexes with target proteins involved in cancer progression, enhancing its potential as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities:
- Inhibition Studies : It exhibited notable inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent. The mechanisms likely involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Research has shown that the compound may possess anti-inflammatory properties:
- In Vitro Models : It has been tested in models of inflammation where it reduced levels of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing 5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one?
The synthesis typically involves multi-step protocols, including:
- Cyclocondensation : Reaction of hydrazine derivatives with carbonyl compounds to form the pyrazolo[3,4-d]pyrimidine core .
- Oxadiazole formation : Coupling of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) .
- Functionalization : Alkylation or substitution reactions to introduce the 4-ethylphenyl and 4-methoxyphenyl groups . Key reagents include triethylamine (base), polar aprotic solvents (DMF, DMSO), and catalysts like POCl₃ for formylation .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Analytical techniques include:
| Method | Purpose | Key Observations |
|---|---|---|
| ¹H/¹³C NMR | Confirm regiochemistry of substituents | Distinct shifts for oxadiazole (δ 8.1–8.3 ppm) and pyrimidine (δ 6.7–7.5 ppm) protons . |
| HPLC-MS | Assess purity and molecular weight | [M+H]⁺ peaks matching theoretical mass (e.g., ~463 Da) . |
| X-ray crystallography | Resolve stereochemical ambiguities | Used for pyrazolo-pyrimidine derivatives to validate spatial arrangement . |
Q. What are the primary biological targets associated with pyrazolo[3,4-d]pyrimidine derivatives?
This scaffold is investigated for interactions with:
- Kinases : ATP-binding pockets due to structural mimicry of purine bases .
- Phosphodiesterases (PDEs) : Inhibition linked to cyclic nucleotide modulation, as seen in structurally related compounds .
- Antimicrobial targets : Oxadiazole moieties disrupt bacterial cell wall synthesis . Target validation often involves enzyme inhibition assays (e.g., fluorescence polarization) and docking studies .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for the oxadiazole-forming step?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
- Catalyst screening : POCl₃ outperforms DCC in dehydrating amidoximes, reducing side-product formation .
- Temperature control : Reactions at 80–100°C improve cyclization efficiency (yields >70% vs. 50% at RT) . Contradictory reports on optimal pH (acidic vs. neutral) suggest substrate-specific tuning .
Q. What computational approaches are used to predict the compound’s SAR for kinase inhibition?
Methodologies include:
- Molecular docking (AutoDock/Vina) : Models interactions with kinase ATP pockets (e.g., CDK2, EGFR), prioritizing substituents like 4-ethylphenyl for hydrophobic interactions .
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and identify key residues (e.g., Lys33 in CDK2) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How can conflicting bioactivity data (e.g., varying IC₅₀ across studies) be resolved?
Contradictions arise from:
- Assay conditions : Differences in ATP concentrations (1 mM vs. 10 µM) alter apparent inhibition .
- Cellular vs. enzymatic assays : Membrane permeability of the oxadiazole group affects intracellular efficacy . Mitigation strategies:
- Standardize assay protocols (e.g., ADP-Glo™ kinase assays).
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of assay conditions .
Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?
Structural modifications include:
- Prodrug approaches : Introduce phosphate esters at the pyrimidine N-1 position, cleaved in vivo .
- PEGylation : Attach polyethylene glycol chains to the oxadiazole methyl group .
- Co-crystallization : Use cyclodextrins to enhance solubility while maintaining crystallinity for dosing .
Methodological Considerations
Q. How should researchers design experiments to assess off-target effects in kinase inhibition?
- Kinome-wide profiling : Use panels like Eurofins KinaseProfiler™ to evaluate selectivity across 300+ kinases .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in complex biological matrices .
- Counter-screens : Test against unrelated enzymes (e.g., proteases) to rule out nonspecific inhibition .
Q. What are the best practices for resolving low reproducibility in cyclization reactions?
- Strict anhydrous conditions : Use molecular sieves or inert gas lines to prevent hydrolysis of POCl₃ .
- Real-time monitoring : Employ in-situ FTIR to track carbonyl intermediate formation .
- Purification protocols : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
